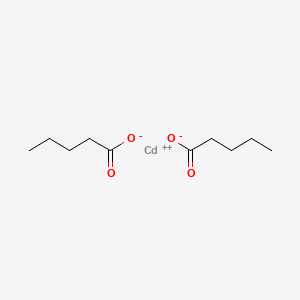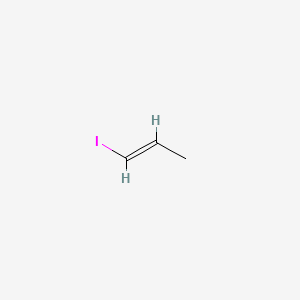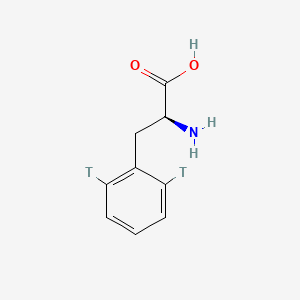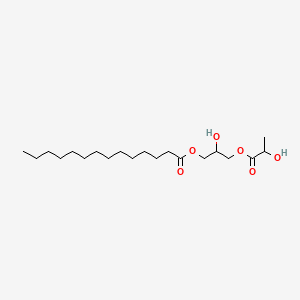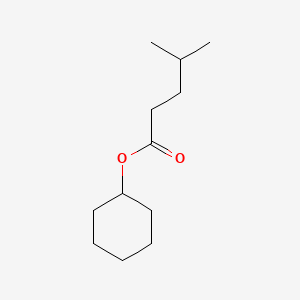
Cyclohexyl 4-methylvalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl 4-methylvalerate, also known as 4-methylpentanoic acid cyclohexyl ester, is an organic compound with the molecular formula C12H22O2. It is a colorless liquid with a pleasant odor, commonly used in the fragrance and flavor industry. The compound is known for its stability and relatively low toxicity, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl 4-methylvalerate can be synthesized through the esterification of 4-methylvaleric acid with cyclohexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, 4-methylvaleric acid and cyclohexanol, are fed into a reactor along with a catalyst. The reaction mixture is heated and continuously stirred to maintain uniformity. The ester is then separated from the reaction mixture through distillation and purified to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl 4-methylvalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound hydroperoxide.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol and acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products:
Oxidation: this compound hydroperoxide.
Reduction: Cyclohexanol and 4-methylvaleric acid.
Substitution: Various substituted esters depending on the reactants used.
Scientific Research Applications
Cyclohexyl 4-methylvalerate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and low toxicity.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of cyclohexyl 4-methylvalerate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological pathways. The compound’s stability and lipophilicity allow it to penetrate cell membranes and exert its effects at the molecular level.
Comparison with Similar Compounds
Cyclohexyl 4-methylvalerate can be compared with other similar esters, such as:
Cyclohexyl acetate: Similar in structure but with an acetate group instead of a 4-methylvalerate group.
Cyclohexyl propionate: Contains a propionate group instead of a 4-methylvalerate group.
Cyclohexyl butyrate: Features a butyrate group in place of the 4-methylvalerate group.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its stability, pleasant odor, and low toxicity make it particularly valuable in the fragrance and flavor industry.
Properties
CAS No. |
71662-20-9 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
cyclohexyl 4-methylpentanoate |
InChI |
InChI=1S/C12H22O2/c1-10(2)8-9-12(13)14-11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3 |
InChI Key |
RVFXIBIYHVOHKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)OC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



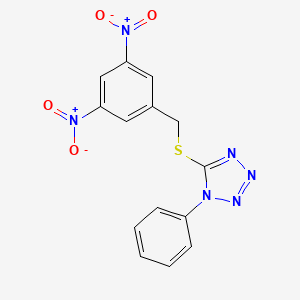
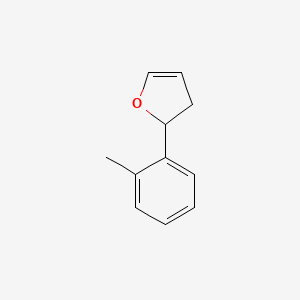

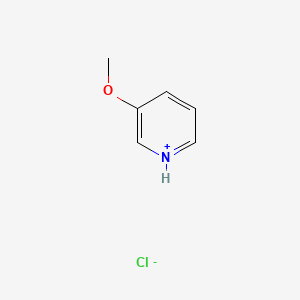
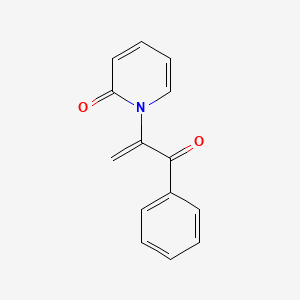
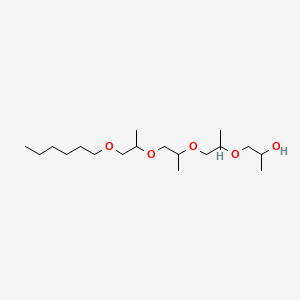

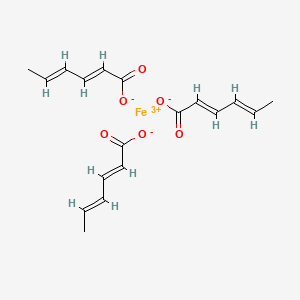
![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
